2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde is a heterocyclic compound that features both a pyrazole and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 5-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzoic acid.
Reduction: 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde is unique due to the presence of both a bromopyrazole and a chlorobenzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C10H6BrClN2O |
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Molecular Weight |
285.52 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-chlorobenzaldehyde |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-2-1-9(12)3-7(10)6-15/h1-6H |
InChI Key |
WCWHFPFVJHDBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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